2-(Methylsulfanyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfanyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a carboxylic acid group at the 5-position, a phenyl group at the 7-position, and a methylsulfanyl group at the 2-position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can be achieved through a multicomponent reaction involving aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal . The reaction typically proceeds under mild conditions, with the formation of the triazolopyrimidine ring system occurring through a cyclization process. The selective reduction of the triazolopyrimidine to its dihydro derivative can be achieved using appropriate reducing agents .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by employing efficient catalysts and reaction conditions that maximize yield and minimize by-products. One such method involves the use of a tropine-based dicationic molten salt as an active catalyst, which has been shown to produce high yields of triazolopyrimidine derivatives under solvent-free conditions or in ethanol as a green solvent . This method is not only environmentally friendly but also allows for the recovery and reuse of the catalyst.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazolopyrimidine ring can be selectively reduced to its dihydro derivative using reducing agents like sodium borohydride.
Substitution: The phenyl group at the 7-position can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydrotriazolopyrimidine derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
2-(Methylsulfanyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: This compound and its derivatives have shown potential as anti-inflammatory agents by inhibiting cyclooxygenase-2 (COX-2) activity.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound has been studied for its ability to inhibit various enzymes and receptors, making it of interest in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For example, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase-2 (COX-2), which reduces the production of pro-inflammatory mediators such as prostaglandins . Additionally, the compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolopyrimidine core but differ in the substitution pattern and the presence of a pyridine ring instead of a phenyl group.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazole ring fused to a pyrimidine ring and exhibit similar biological activities.
Ursolic Acid-Based 1,2,4-Triazolo[1,5-a]pyrimidines: These derivatives have shown enhanced anti-inflammatory activity compared to the parent compound.
Uniqueness
2-(Methylsulfanyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group at the 2-position and the phenyl group at the 7-position contribute to its unique reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C13H12N4O2S |
---|---|
Molecular Weight |
288.33 g/mol |
IUPAC Name |
2-methylsulfanyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C13H12N4O2S/c1-20-13-15-12-14-9(11(18)19)7-10(17(12)16-13)8-5-3-2-4-6-8/h2-7,10H,1H3,(H,18,19)(H,14,15,16) |
InChI Key |
PUUMPCVYMWWOFF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN2C(C=C(NC2=N1)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.